3-(2,4-Dichlorophenyl)-1H-pyrazole
Overview
Description
The compound “3-(2,4-Dichlorophenyl)-1H-pyrazole” belongs to a class of organic compounds known as cinnamic acids and derivatives . These are organic aromatic compounds containing a benzene and a carboxylic acid group (or a derivative thereof) forming 3-phenylprop-2-enoic acid .
Synthesis Analysis
A similar compound, dihydropyrano [2,3-c]pyrazoles, was synthesized using a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate at room temperature under solvent-free conditions .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using various techniques such as Fourier Transform Infrared spectroscopy, X-ray Diffraction, Field Emission Scanning Electron Microscopy, Energy-Dispersive X-ray Spectroscopy, and Thermo Gravimetric Analysis .Chemical Reactions Analysis
Dihydropyrano [2,3-c]pyrazoles were synthesized in the presence of nano-eggshell/Ti (IV) via a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate at room temperature under solvent-free conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For example, the molecular formula, average mass, and monoisotopic mass of 2,4-Dichlorophenol are C6H4Cl2O, 163.001 Da, and 161.963913 Da, respectively .Scientific Research Applications
Structural Analysis and Interactions
- Structural Elucidation and Interaction Analysis : The compound 3-(2,4-dichlorophenyl)-1H-pyrazole has been studied for its molecular structure and interactions. It involves significant intermolecular interactions, including hydrogen bonds and π–π interactions, contributing to the molecule's stability in its crystal form (Naveen et al., 2018).
Synthesis and Optimization
- Synthesis Processes and Optimization : Research has focused on synthesizing derivatives of 3-(2,4-dichlorophenyl)-1H-pyrazole and optimizing these processes. This includes exploring various synthetic pathways and conditions to improve yields and environmental friendliness (Liu, Xu, & Xiong, 2017).
- Efficient Synthesis Under Specific Conditions : Another study demonstrates an efficient method for synthesizing ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, highlighting the use of ultrasound irradiation for significant reduction in reaction times (Machado et al., 2011).
Potential Therapeutic Applications
- Anticancer Potential : Certain pyrazole derivatives, including those related to 3-(2,4-dichlorophenyl)-1H-pyrazole, have been studied for their potential use as anticancer agents. This includes analysis of their electronic structure and docking analysis to assess their efficacy (Thomas et al., 2019).
- Anti-inflammatory and Antimicrobial Effects : Studies have synthesized novel pyrazoline analogues, including derivatives of 3-(2,4-dichlorophenyl)-1H-pyrazole, exhibiting significant anti-inflammatory effects. This research has also explored their antimicrobial potential (Lokeshwari et al., 2017).
Spectroscopic and Computational Analysis
- Molecular Spectroscopy and Docking Analysis : The pyrazole derivatives have been the subject of molecular spectroscopic studies and computational docking analysis to evaluate their potential in various applications, including antimicrobial activity (Sivakumar et al., 2020).
Additional Research Aspects
- Crystal Structure and Molecular Dynamics : The crystal structure and molecular dynamics of various 3-(2,4-dichlorophenyl)-1H-pyrazole derivatives have been extensively studied, providing insights into their potential applications in different fields (Shahani et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(2,4-dichlorophenyl)-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c10-6-1-2-7(8(11)5-6)9-3-4-12-13-9/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCGSLGYVLLGJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371107 | |
Record name | 3-(2,4-Dichlorophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorophenyl)-1H-pyrazole | |
CAS RN |
154257-67-7 | |
Record name | 3-(2,4-Dichlorophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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